N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide
Description
N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes aromatic rings, sulfonamide, and acetamide functional groups
Properties
IUPAC Name |
N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-7-6-8-16(9-11)20-24(22,23)18-13(3)10-12(2)17(14(18)4)19-15(5)21/h6-10,20H,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPVOGGNPSEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2C)NC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the sulfonamide intermediate: This step involves the reaction of 3-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary amine derivative.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The aromatic rings can also participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-trimethylphenyl)acetamide
- N-(3-methylphenyl)sulfonamide
- N-(2,4,6-trimethylphenyl)sulfonamide
Uniqueness
N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both sulfonamide and acetamide groups, which can provide distinct chemical and biological properties compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
